molecular formula C8H14O B225822 Oct-4-en-3-one CAS No. 14129-48-7

Oct-4-en-3-one

Cat. No.: B225822
CAS No.: 14129-48-7
M. Wt: 126.20 g/mol
InChI Key: JPTOCTSNXXKSSN-VOTSOKGWSA-N
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Description

Oct-4-en-3-one, also known as 4-Octen-3-one, is an organic compound with the molecular formula C8H14O. It belongs to the class of enones, which are compounds containing the enone functional group, characterized by the structure RC(=O)CR’. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oct-4-en-3-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of 4-octanol. This process involves the use of metal catalysts, such as copper or palladium, at elevated temperatures. The reaction is carried out in a continuous flow reactor to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Oct-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-octanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The enone group in this compound can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols add to the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base catalyst.

Major Products Formed:

Scientific Research Applications

Oct-4-en-3-one has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its enone structure makes it a versatile intermediate in organic synthesis.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the fragrance and flavor industry due to its distinct odor.

Mechanism of Action

The mechanism of action of Oct-4-en-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The enone group in this compound can undergo Michael addition reactions with nucleophiles, which is a key step in its biological activity. This interaction can modulate signaling pathways and affect cellular processes .

Comparison with Similar Compounds

    4-Octen-3-one: A structural isomer with similar properties.

    2-Octen-1-one: Another enone with a different position of the double bond.

    3-Octen-2-one: An enone with the carbonyl group at a different position.

Uniqueness: Oct-4-en-3-one is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity. Its position of the double bond and carbonyl group makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields .

Properties

CAS No.

14129-48-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-oct-4-en-3-one

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+

InChI Key

JPTOCTSNXXKSSN-VOTSOKGWSA-N

SMILES

CCCC=CC(=O)CC

Isomeric SMILES

CCC/C=C/C(=O)CC

Canonical SMILES

CCCC=CC(=O)CC

density

0.840-0.844

Key on ui other cas no.

14129-48-7

physical_description

Clear colourless or pale yellow liquid;  Coconut, fruity aroma

solubility

Sparingly soluble in water;  soluble in many non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500 ml flask was charged with 100.0 g of prenyl mesityl oxide (13% nonconjugated 79.7% conjugated isomer), 0.56 mole, 40.6 g ethylene diamine, and 0.5 g NaOH. This was then flushed thoroughly with nitrogen. The mixture was heated at between 95° and 105° C. and agitated for approximately four hours under a slight nitrogen pressure. Analysis by gas liquid chromatography indicated that 31.9% prenyl mesityl oxide remained unchanged after this time. Steam distillation of the pot mixture gave a true yield of 95.8% of methyl heptenone based on the prenyl mesityl oxide reacted, after the recovery of unreacted prenyl mesityl oxide.
Quantity
100 g
Type
reactant
Reaction Step One
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40.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
methyl heptenone
Yield
95.8%

Synthesis routes and methods II

Procedure details

Acetone under the reaction conditions forms mesityl oxide, and this then reacts with the prenyl chloride to produce the above isomers; in the same manner, acetone reacts with prenyl chloride to produce methyl heptenone.
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three
Name
methyl heptenone

Synthesis routes and methods III

Procedure details

By using the same reaction vessel as used in Example 1, 10.45 g of prenyl chloride, 34.8 ml of acetone, 20.3 g of a 65 % aqueous caustic soda solution, 5 ml of n-decane and 0.264 g of lauryl trimethylammonium chloride were added into the vessel, and then the mixture was allowed to react for 12 hours at 30°C. with vigorous stirring. After the reaction was completed, 40 ml of water was added to the resultant solution to dissolve the sodium chloride. Methyl heptenone was produced as determined by using gas chromatography and the yield was 51 % calculated on the theoretical value.
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
5 mL
Type
reactant
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0 (± 1) mol
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reactant
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0.264 g
Type
catalyst
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[Compound]
Name
resultant solution
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
34.8 mL
Type
solvent
Reaction Step Seven
Name
Methyl heptenone
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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